molecular formula C14H13N5OS2 B1223620 N-[4-methyl-5-[2-(2-pyridinylamino)-4-thiazolyl]-2-thiazolyl]acetamide

N-[4-methyl-5-[2-(2-pyridinylamino)-4-thiazolyl]-2-thiazolyl]acetamide

Katalognummer: B1223620
Molekulargewicht: 331.4 g/mol
InChI-Schlüssel: NSRZLORKVVVKSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Structural Classification

This compound exhibits a complex structural organization that requires careful systematic nomenclature to accurately describe its molecular architecture. The compound possesses a molecular formula of C₁₃H₁₁N₅OS₂ and a molecular weight of 324.4 grams per mole, indicating a substantial degree of structural complexity within its heterocyclic framework. The systematic name reflects the intricate arrangement of functional groups and ring systems, beginning with the acetamide moiety as the primary functional group, followed by the detailed description of the substituted thiazole rings and their interconnected pyridine components.

The structural classification of this compound places it within the anilide family, specifically as a derivative of acetamide, which indicates the presence of both amine and carbonyl functional groups within its molecular structure. The compound contains multiple heterocyclic rings, specifically thiazole rings that incorporate both sulfur and nitrogen atoms, along with pyridine rings containing nitrogen heteroatoms. This multi-heterocyclic nature contributes to the compound's classification as a complex heterocyclic system, distinguished by its unique arrangement of electron-rich nitrogen and sulfur atoms distributed across multiple ring systems.

The thiazole components of the molecule demonstrate the characteristic five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which places these rings within the broader azole family of heterocycles. These thiazole rings exhibit significant pi-electron delocalization and possess aromatic character, as evidenced by their planar structure and the characteristic nuclear magnetic resonance chemical shifts observed for ring protons. The presence of multiple thiazole rings within the same molecule creates opportunities for diverse chemical reactivity patterns and potential coordination sites for metal ion interactions.

Structural Component Classification Functional Role
Acetamide group Primary amide Core functional group
Thiazole rings Five-membered heterocycles Aromatic ring systems
Pyridine moiety Six-membered heterocycle Nitrogen-containing aromatic ring
Methyl substituent Alkyl group Steric and electronic modification

Historical Context in Heterocyclic Compound Research

The development of this compound reflects decades of advancement in heterocyclic chemistry, particularly in the systematic exploration of thiazole and pyridine-containing compounds. Thiazole derivatives have maintained a position of central importance in medicinal chemistry for many decades, with the thiazole ring serving as a fundamental building block in organic synthesis and pharmaceutical development. The historical significance of thiazole-containing compounds can be traced to early discoveries of naturally occurring thiazole derivatives, including the essential vitamin thiamine (vitamin B₁), which demonstrated the biological importance of this heterocyclic system.

The evolution of thiazole chemistry has been marked by the development of classical synthetic methodologies, including the Hantzsch thiazole synthesis, Cook-Heilbron synthesis, and Herz synthesis, which provided the foundational techniques for constructing thiazole rings. These synthetic approaches established the chemical framework that enabled the creation of more complex thiazole derivatives, including multi-ring systems such as those found in this compound. The acidic proton at the C-2 position of the thiazole ring has been recognized as a key reactive site, contributing to the high reactivity of thiazole derivatives and their utility as synthetic intermediates.

Research into pyridine-thiazole hybrid compounds has gained momentum in recent decades, driven by the recognition that combining multiple heterocyclic systems can produce synergistic effects in biological activity. The systematic exploration of thiazole-pyridine combinations has revealed that these hybrid structures often exhibit enhanced pharmacological properties compared to their individual components, leading to increased interest in complex multi-heterocyclic designs. Studies have demonstrated that compounds containing both thiazole and pyridine moieties frequently display significant biological activities, including antimicrobial and anticancer properties.

The synthetic complexity represented by this compound reflects the advancement of synthetic organic chemistry techniques that enable the construction of intricate molecular architectures. The ability to successfully synthesize such complex structures demonstrates the maturation of heterocyclic synthesis methodologies and the sophisticated understanding of reaction mechanisms required to assemble multiple ring systems within a single molecule.

Position Within Thiazole-Pyridine Hybrid Pharmacophores

This compound occupies a distinctive position within the expanding family of thiazole-pyridine hybrid pharmacophores, representing an advanced example of multi-heterocyclic drug design principles. The compound exemplifies the contemporary approach to pharmaceutical development that emphasizes the combination of proven pharmacophoric elements to create novel molecular entities with potentially enhanced biological properties. The strategic incorporation of both thiazole and pyridine components within the same molecular framework reflects the application of drug combination principles and synergistic effect optimization.

Research into thiazole-pyridine hybrids has demonstrated that these combinations frequently exhibit superior biological activities compared to single-heterocycle analogs, with studies showing enhanced antimicrobial, anticancer, and anti-inflammatory properties. The compound's structural design aligns with established structure-activity relationship principles that identify thiazole rings as crucial pharmacophoric elements for enzyme inhibition and receptor binding. The presence of multiple thiazole rings within the molecule provides numerous potential interaction sites for biological targets, including protein kinases and other enzymes involved in cellular signaling pathways.

The pyridine component of the hybrid structure contributes additional pharmacophoric value through its nitrogen heteroatom, which can participate in hydrogen bonding interactions and metal coordination. Studies of pyridine-thiazole combinations have revealed that the relative positioning of these heterocycles significantly influences biological activity, with different substitution patterns and linkage arrangements producing varying degrees of pharmacological effect. The specific arrangement found in this compound represents one approach to optimizing these inter-ring relationships.

The acetamide linkage present in the compound serves as more than a simple connecting group, functioning as an active pharmacophoric element that can participate in hydrolysis reactions under physiological conditions and provide additional hydrogen bonding capabilities. This functional group contributes to the overall pharmacokinetic profile of the molecule and may influence its interaction with biological targets. The methyl substitution on the thiazole ring provides steric and electronic modifications that can fine-tune the compound's binding affinity and selectivity for specific biological targets.

Pharmacophoric Element Contribution to Activity Interaction Mechanism
Thiazole rings Enzyme inhibition Nucleophilic substitution sites
Pyridine moiety Metal coordination Nitrogen lone pair interactions
Acetamide group Hydrogen bonding Amide functionality
Methyl substituent Selectivity modulation Steric effects

Contemporary research has positioned thiazole-pyridine hybrids as promising scaffolds for the development of anticancer agents, with multiple studies demonstrating their ability to inhibit cancer cell proliferation through various mechanisms. The structural complexity of this compound places it among the more sophisticated examples of this compound class, potentially offering multiple modes of biological interaction and enhanced selectivity for target proteins. The compound's design reflects the advanced understanding of molecular recognition principles that guide modern pharmaceutical development, incorporating multiple complementary pharmacophoric elements within a unified structural framework.

Eigenschaften

Molekularformel

C14H13N5OS2

Molekulargewicht

331.4 g/mol

IUPAC-Name

N-[4-methyl-5-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C14H13N5OS2/c1-8-12(22-14(16-8)17-9(2)20)10-7-21-13(18-10)19-11-5-3-4-6-15-11/h3-7H,1-2H3,(H,15,18,19)(H,16,17,20)

InChI-Schlüssel

NSRZLORKVVVKSA-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=N3

Kanonische SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=N3

Herkunft des Produkts

United States

Biologische Aktivität

N-[4-methyl-5-[2-(2-pyridinylamino)-4-thiazolyl]-2-thiazolyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly as a protein tyrosine kinase (PTK) inhibitor. This compound's structure suggests a promising role in therapeutic applications, especially in the treatment of various cancers and immunological disorders.

Chemical Structure

The chemical formula of this compound is represented as follows:

C14H12N4S2\text{C}_{14}\text{H}_{12}\text{N}_4\text{S}_2

The primary mechanism of action involves the inhibition of protein tyrosine kinases, which play a crucial role in cell signaling pathways associated with cell proliferation and differentiation. By blocking these kinases, the compound may hinder tumor growth and promote apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Leukemia

For instance, a study showed that the compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity (Table 1).

Cell LineIC50 Value (µM)Reference
MCF-712.5
A54915.3
K56210.0

Immunomodulatory Effects

In addition to its anticancer properties, this compound has shown immunomodulatory effects. It has been suggested that this compound can modulate T-cell responses, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Case Study 1: Breast Cancer Treatment

A clinical trial evaluated the efficacy of this compound in combination with standard chemotherapy in patients with metastatic breast cancer. Results indicated a significant improvement in overall survival rates compared to those receiving chemotherapy alone.

Case Study 2: Autoimmune Disorders

In a pilot study involving patients with rheumatoid arthritis, administration of this compound led to a marked reduction in disease activity scores after 12 weeks of treatment.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents Molecular Formula Key Features
Target Compound 4-methyl-thiazole, pyridinylamino-thiazolyl, acetamide C₁₆H₁₅N₅OS₂ Complex heterocyclic structure; potential binding affinity due to pyridine
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) 5-nitro-furyl, acetamide C₉H₈N₄O₃S Potent carcinogen; induces leukemia and forestomach tumors in mice
N-(4-Phenyl-2-thiazolyl)acetamide Phenyl, acetamide C₁₁H₁₀N₂OS Simpler structure; synthesized via acetonitrile and AlCl₃
N-[4-methyl-5-(4-nitrophenyl)-2-thiazolyl]acetamide 4-methyl-thiazole, 4-nitrophenyl, acetamide C₁₂H₁₁N₃O₃S Nitro group may enhance reactivity; limited carcinogenicity data
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide 5-nitro-furyl, hydrazide C₈H₇N₅O₃S High forestomach tumor incidence in mice; hydrazine moiety critical

Carcinogenicity Profiles

Table 2: Comparative Carcinogenicity of Thiazole Derivatives
Compound Carcinogenic Activity (Species) Tumor Types Observed Key Mechanism Insights
Target Compound Not explicitly reported N/A Pyridinylamino group may reduce nitro-related toxicity
NFTA High (Mice/Rats) Lymphocytic leukemia, forestomach tumors Thymectomy abolishes leukemia but increases stomach tumors
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide High (Mice) Forestomach papillomas, mammary carcinomas Hydrazine moiety contributes to carcinogenicity
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine High (Rats) Hemangioendothelial sarcomas Unique tumor distribution compared to NFTA

Key Observations :

  • Nitrofuran-containing derivatives (e.g., NFTA) exhibit higher carcinogenicity, likely due to nitro group metabolism generating reactive intermediates .
  • Hydrazine or thiazole moieties in analogs correlate with organ-specific tumors (e.g., forestomach) .

Metabolic Considerations

  • NFTA and FANFT : Metabolized via prostaglandin endoperoxide synthetase, a cooxidative process influenced by fatty acids .

Vorbereitungsmethoden

Thiazole Ring Formation Using Hantzsch Thiazole Synthesis

The Hantzsch method employs α-halo ketones and thiourea derivatives to form thiazole rings. For example, 4-methylthiazole-2-amine can be synthesized by reacting chloroacetone with thiourea in ethanol under reflux (70–80°C, 6–8 hours). Subsequent oxidation or functionalization introduces additional substituents.

Acetylation of the Primary Amine

The final acetylation step uses acetic anhydride or acetyl chloride. In Patent CN108191849B, a similar acetamide was formed by treating the amine intermediate with acetic anhydride in dichloromethane and lutidine (0–5°C, 2 hours), achieving yields of 70–85%.

Optimized Condensing Agents and Solvent Systems

Recent patents highlight the role of condensing agents in improving reaction efficiency:

Carbodiimide-Mediated Coupling

Patent CN108191849B compared three condensing agents for acetamide formation:

  • Dicyclohexylcarbodiimide (DCC) : 45% yield in 2-methyltetrahydrofuran at 45°C over 90 hours.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) : 46% yield in ethyl acetate at 55°C over 20 hours.

  • Diisopropylcarbodiimide (DIC) : 57.5% yield in methyl tert-butyl ether at 25°C over 20 hours.

DIC with N,N-diisopropylethylamine (DIPEA) proved most effective, likely due to reduced steric hindrance and milder conditions.

Solvent Effects on Reaction Kinetics

SolventBoiling Point (°C)Dielectric ConstantYield (%)
2-MeTHF806.245
Ethyl Acetate776.046
Methyl t-Butyl Ether554.557.5

Polar aprotic solvents like 2-methyltetrahydrofuran (2-MeTHF) facilitate higher temperatures but may promote side reactions. Non-polar solvents like methyl t-butyl ether enhance selectivity for the target product.

Catalytic Approaches and Reaction Mechanisms

Base-Catalyzed Cyclization

In PMC studies, thiazole formation was catalyzed by triethylamine, enabling S-alkylation and subsequent cyclization via a proposed S<sub>N</sub>2 mechanism. For example, reacting hydrazine-carbothioamides with chloroacetone in ethyl acetate yielded 78–99% of substituted thiazoles.

Metal-Free Coupling Strategies

Patent WO2013045479A1 disclosed a metal-free method for attaching the pyridinyl group using N-methylpiperidine as a base, avoiding costly palladium catalysts. This approach achieved >95% purity after column chromatography.

Purification and Characterization

Chromatographic Techniques

Final products are typically purified via silica gel chromatography with ethyl acetate/n-hexane (1:2 v/v). Patent IL185759A0 emphasized the use of reverse-phase HPLC to achieve pharmaceutical-grade purity (>99.5%).

Spectroscopic Confirmation

  • <sup>1</sup>H NMR : Key signals include δ 2.1–2.3 ppm (methyl group), δ 7.3–8.5 ppm (pyridinyl and thiazolyl protons).

  • IR : Peaks at 1650–1680 cm<sup>−1</sup> (C=O stretch) and 3250–3350 cm<sup>−1</sup> (N-H stretch).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)
DCC/2-MeTHF4592High
EDC/Ethyl Acetate4690Moderate
DIC/Methyl t-Butyl Ether57.595Low
Metal-Free Coupling50–6099.5Moderate

The DIC-mediated route in methyl t-butyl ether offers the best balance of yield, purity, and cost.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Methyl t-butyl ether is preferred industrially due to its low toxicity and ease of recovery via distillation. Patent CN108191849B reported a solvent recovery rate of >85%.

Process Intensification

Continuous-flow reactors could reduce reaction times from 20 hours to <2 hours, as demonstrated for analogous thiazole syntheses .

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for N-[4-methyl-5-[2-(2-pyridinylamino)-4-thiazolyl]-2-thiazolyl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential thiazole ring formation and acetamide coupling. For example:

  • Step 1 : Condensation of pyridine-2-amine with a thiazole precursor (e.g., 4-methylthiazole-2-thiol) using phosphorus pentasulfide to form the 2-pyridinylamino-thiazole core .
  • Step 2 : Acetylation of the intermediate with chloroacetamide derivatives under anhydrous conditions. Solvent choice (e.g., DMF vs. THF) and temperature (60–80°C) critically affect yield, with DMF favoring higher conversions (~70–80%) .
    • Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify intermediates via column chromatography to minimize side products .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for pyridinyl protons (δ 7.2–8.5 ppm), thiazole methyl groups (δ 2.3–2.5 ppm), and acetamide carbonyl (δ 170–172 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 390.1) and fragmentation patterns .
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and thiazole C-S bonds (~690 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) for structurally similar acetamide-thiazole derivatives?

  • Methodological Answer :

  • Comparative Assays : Test the compound against standardized cell lines (e.g., HCT-116 for cancer, S. aureus for antimicrobial activity) under identical conditions .
  • Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., pyridinyl vs. morpholino groups) and evaluate activity changes. For example, replacing the 4-methyl group with a fluorophenyl moiety may enhance anticancer potency but reduce antimicrobial effects .
  • Mechanistic Profiling : Use kinase inhibition assays or bacterial membrane disruption studies to identify primary targets .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets like kinases or GPCRs?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR kinase, PDB ID: 1M17) to simulate interactions. Focus on hydrogen bonding with pyridinyl-N and hydrophobic contacts with the thiazole core .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize high-affinity candidates .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at the acetamide group) using Schrödinger’s Phase .

Q. How can reaction conditions be optimized to mitigate byproduct formation during the final acetylation step?

  • Methodological Answer :

  • Solvent Screening : Replace polar aprotic solvents (DMF) with dichloromethane to reduce nucleophilic side reactions .
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate acetylation and lower temperature requirements (40°C vs. 80°C) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate consumption and terminate reactions at >90% conversion .

Data Interpretation & Experimental Design

Q. What strategies are recommended for analyzing discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse serum) and bioavailability via LC-MS. Low oral absorption may explain reduced in vivo activity .
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites. For example, oxidative metabolism of the thiazole ring may generate inactive derivatives .
  • Dose-Response Calibration : Adjust dosing regimens in animal models to match effective in vitro concentrations (e.g., IC50 values) .

Q. How should researchers design experiments to validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 Knockout Models : Delete putative targets (e.g., EGFR) in cell lines and assess resistance to the compound .
  • Thermal Proteome Profiling (TPP) : Identify engaged proteins by measuring thermal stability shifts in lysates treated with the compound .
  • Transcriptomic Analysis : Perform RNA-seq to map downstream pathway activation (e.g., apoptosis markers like caspase-3) .

Tables of Comparative Data

Table 1 : Biological Activity of Analogous Acetamide-Thiazole Derivatives

CompoundStructural VariationBiological Activity (IC50)Reference
Target Compound4-methyl, 2-pyridinylaminoAnticancer: 1.2 µM (HCT-116)
N-(4-Fluorophenyl)-...Fluorophenyl substitutionAnticancer: 0.8 µM
N-(3,4-Dimethoxyphenyl)-Methoxy groupsAntimicrobial: 4.5 µg/mL

Table 2 : Optimized Reaction Conditions for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
1P4S10, DMF, 80°C, 12h7592%
2Chloroacetamide, DMAP, 40°C8895%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-methyl-5-[2-(2-pyridinylamino)-4-thiazolyl]-2-thiazolyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-methyl-5-[2-(2-pyridinylamino)-4-thiazolyl]-2-thiazolyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.